N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine is a chemical compound with the molecular formula C5H4ClNO2 and a molecular weight of 145.54 g/mol . . This compound is characterized by the presence of a chlorinated furan ring and a hydroxylamine group, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine typically involves the reaction of 5-chlorofurfural with hydroxylamine hydrochloride . The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated position of the furan ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The chlorinated furan ring may also contribute to its reactivity and interaction with biological targets .
Comparison with Similar Compounds
N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine can be compared with other similar compounds, such as:
N-[(5-bromofuran-2-yl)methylidene]hydroxylamine: Similar structure but with a bromine atom instead of chlorine.
N-[(5-fluorofuran-2-yl)methylidene]hydroxylamine: Similar structure but with a fluorine atom instead of chlorine.
N-[(5-iodofuran-2-yl)methylidene]hydroxylamine: Similar structure but with an iodine atom instead of chlorine.
Properties
IUPAC Name |
(NE)-N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNXGCUVZQYERY-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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